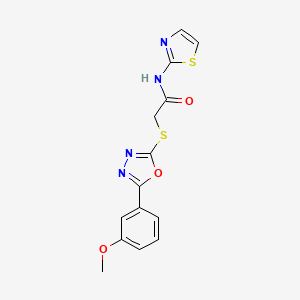

2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H12N4O3S2 and its molecular weight is 348.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel synthetic molecule that exhibits significant biological activity. This compound integrates the oxadiazole and thiazole moieties, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Oxadiazole : The starting material is a thioether derivative that undergoes cyclization to form the oxadiazole ring.

- Thiazole Integration : The thiazole moiety is introduced through a condensation reaction with appropriate acetamide derivatives.

- Final Product Isolation : The final compound is purified using standard methods such as recrystallization or chromatography.

Anticancer Activity

Research indicates that compounds containing both oxadiazole and thiazole rings demonstrate promising anticancer properties. For instance:

- In vitro studies have shown that similar oxadiazole-thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The mechanism of action often involves apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2a | MCF-7 | 10.5 | Apoptosis |

| 2b | A549 | 8.7 | Cell cycle arrest |

| 2c | HT-29 | 12.3 | Apoptosis |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- Disc diffusion assays reveal that it shows significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) are comparable to standard antibiotics .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, the compound exhibits anti-inflammatory effects:

- Studies have demonstrated that it reduces pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Oxadiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.

- Thiazole Moiety : Contributes to antibacterial effects; electron-donating groups increase activity.

- Methoxy Substitution : The presence of the methoxy group on the phenyl ring enhances lipophilicity and bioavailability.

Case Studies

Several studies have highlighted the potential of oxadiazole-thiazole compounds in drug development:

- Study A : Investigated a series of thiazole derivatives with oxadiazole rings for their anticancer properties, finding that specific substitutions significantly increased their efficacy against cancer cell lines.

- Study B : Focused on the antibacterial activity of similar compounds, demonstrating that structural variations influenced their MIC values against various bacterial strains.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives of oxadiazoles have shown efficacy against various bacterial strains and fungi. The presence of substituents like methoxyphenyl enhances this activity by potentially increasing lipophilicity and membrane penetration .

Anticancer Activity

Studies have highlighted the potential anticancer properties of oxadiazole derivatives. The compound has been shown to inhibit cell proliferation in several cancer cell lines, likely due to its ability to interfere with cellular signaling pathways associated with tumor growth .

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. Some studies suggest that oxadiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways, indicating their potential use in treating inflammatory conditions .

Therapeutic Applications

Given its diverse biological activities, 2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide shows promise in several therapeutic areas:

- Infectious Diseases : Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.

- Cancer Treatment : The anticancer activity suggests potential applications in oncology for developing novel chemotherapeutic agents.

- Inflammatory Disorders : Its anti-inflammatory effects position it as a possible treatment for conditions like arthritis or other chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound inhibited proliferation in breast cancer cell lines (MCF-7) with an IC50 value comparable to established chemotherapeutics. Further investigations revealed that it induces apoptosis through caspase activation .

Análisis De Reacciones Químicas

Key Steps:

-

Oxadiazole Ring Formation :

-

Thioether Bond Formation :

-

Final Conjugation :

Representative Reaction Scheme:

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1 | CS₂, KOH, ethanol, reflux | 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol |

| 2 | 2-chloro-N-(thiazol-2-yl)acetamide, K₂CO₃, DMF, 60°C | Target compound |

Thioether Linkage (-S-)

-

Oxidation :

-

Reacts with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives.

-

Example: Sulfone formation increases polarity, altering biological activity.

-

1,3,4-Oxadiazole Ring

-

Electrophilic Substitution :

-

Ring-Opening Reactions :

Acetamide Group

-

Hydrolysis :

Thiazole Ring

-

Coordination Chemistry :

Functionalization and Derivatives

Derivatives of this compound are synthesized via:

-

Methoxy Group Demethylation :

-

N-Acylation :

Comparative Reactivity Data:

Stability and Degradation

-

Thermal Stability :

-

Photolytic Degradation :

-

UV exposure (254 nm) induces cleavage of the thioether bond, forming disulfides and oxadiazole fragments.

-

Mechanistic Insights

Propiedades

IUPAC Name |

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S2/c1-20-10-4-2-3-9(7-10)12-17-18-14(21-12)23-8-11(19)16-13-15-5-6-22-13/h2-7H,8H2,1H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGCGKXHURKASJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.